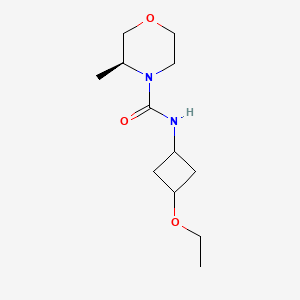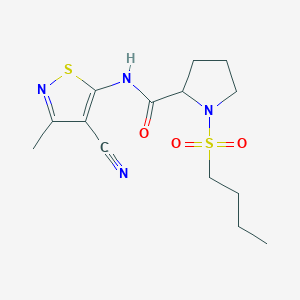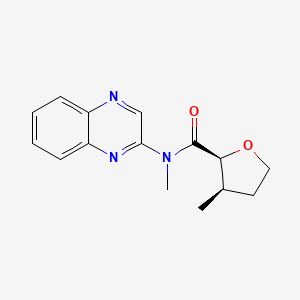![molecular formula C16H22N6O B7043519 [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7043519.png)
[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under reflux conditions.
Introduction of the triazole moiety: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile or an alkyne in the presence of a catalyst.
Attachment of the aromatic ring: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with an aromatic halide.
Final coupling: The final step involves coupling the intermediate with a methylamine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and triazole moieties.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and piperazine moieties could play a crucial role in binding to these targets, while the aromatic ring may enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **[2-(methylamino)phenyl]-[4-(1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
- **[2-(methylamino)phenyl]-[4-(5-methyl-1H-1,2,3-triazol-4-yl)methyl]piperazin-1-yl]methanone
Uniqueness
The uniqueness of [2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features. The presence of both a triazole and a piperazine ring, along with the aromatic and methylamino groups, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
[2-(methylamino)phenyl]-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-18-15(20-19-12)11-21-7-9-22(10-8-21)16(23)13-5-3-4-6-14(13)17-2/h3-6,17H,7-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXCRLBZCCWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCN(CC2)C(=O)C3=CC=CC=C3NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinolin-3-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7043451.png)
![N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7043453.png)

![(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol](/img/structure/B7043467.png)



![(6-Methylpyridazin-3-yl)-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7043501.png)
![2-(4-bromofuran-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B7043504.png)
![1-[2-[4-[2-(Methylamino)benzoyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7043522.png)
![2-(4-hydroxyphenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B7043535.png)
![1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one](/img/structure/B7043543.png)
![1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea](/img/structure/B7043549.png)
